molecular formula C22H24N6O B2978139 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097894-82-9

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2978139
CAS RN: 2097894-82-9
M. Wt: 388.475
InChI Key: YDZAJWASMHGONF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings including a cyclopenta[d]pyrimidin-4-yl ring, a piperidin-4-yl ring, and a pyridazin-3-one ring . These types of structures are often found in pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various functional groups attached to them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the heterocyclic rings could confer basicity, while the carbonyl group in the pyridazin-3-one ring could confer acidity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of pyrimidinones and oxazinones derivatives as antimicrobial agents, starting from citrazinic acid. These compounds, through various chemical reactions, yielded derivatives with significant antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, indicating their potential in antimicrobial applications (Hossan et al., 2012).

Structural and Electronic Properties

Another study focused on the crystal structures of anticonvulsant compounds containing pyridazine, triazine, and pyrimidine moieties. These structures suggested a significant delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, indicating specific orientations and interactions critical for their biological activities. These findings help in understanding the structural basis of these compounds' pharmacological effects (Georges et al., 1989).

Antiproliferative Activity

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their antiproliferative effect against human cancer cell lines. Compounds from this series showed good activity on several cell lines, highlighting their potential as anticancer agents. This research points to the importance of structural modifications in enhancing biological activity and identifies candidates for further anticancer research (Mallesha et al., 2012).

Analgesic and Antiparkinsonian Activities

The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been reported, with these compounds showing promising analgesic and antiparkinsonian activities. The pharmacological screening of these derivatives indicated activities comparable to Valdecoxib and Benzatropine, suggesting their potential in treating pain and Parkinson's disease (Amr et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard laboratory safety procedures should be followed when handling this compound .

Future Directions

Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

2-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c29-21-5-4-19(17-6-10-23-11-7-17)26-28(21)14-16-8-12-27(13-9-16)22-18-2-1-3-20(18)24-15-25-22/h4-7,10-11,15-16H,1-3,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZAJWASMHGONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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